1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine

Catalog No.
S528742
CAS No.
67469-43-6
M.F
C28H30F2N2O
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-pheny...

CAS Number

67469-43-6

Product Name

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C28H30F2N2O

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C28H30F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-15,28H,16-22H2/b7-4+

InChI Key

DASHZBBQOARCMQ-QPJJXVBHSA-N

SMILES

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

GBR-12879; J389.022H; GBR 12879; GBR12879;

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4

Isomeric SMILES

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C/C=C/C4=CC=CC=C4

Description

The exact mass of the compound 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine is 448.2326 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine is a synthetic compound classified within the piperazine derivatives. Its molecular formula is C26H28F2N2OC_{26}H_{28}F_2N_2O, with a molecular weight of approximately 426.5 g/mol. The compound features a complex structure characterized by a piperazine ring, which is substituted with a bis(4-fluorophenyl)methoxy group and a 3-phenylprop-2-enyl moiety. This structural configuration is significant for its biological activity and potential therapeutic applications.

, primarily nucleophilic substitutions and coupling reactions. For example, one synthetic route includes the reaction of bis(4-fluorophenyl)methyl-2-chloroethyl ether with piperazine in the presence of potassium carbonate, followed by subsequent reactions to introduce the phenylprop-2-enyl group . These reactions are crucial for constructing the compound's unique structure.

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine exhibits notable biological activity, particularly as a dopamine uptake inhibitor. This property makes it relevant in the treatment of various neurological conditions, including migraine prophylaxis and epilepsy management. The compound interacts with calcium channels and histamine H1 receptors, contributing to its pharmacological effects . Additionally, it has been studied for its potential use in managing occlusive peripheral vascular disease and vertigo.

The synthesis of this compound can be achieved through multiple methods:

  • Reflux Method: A common approach involves refluxing piperazine with bis(4-fluorophenyl)methyl-2-chloroethyl ether in toluene, followed by purification steps involving recrystallization .
  • Coupling Reactions: Another method includes coupling reactions where the phenylprop-2-enyl moiety is introduced to the piperazine derivative through nucleophilic substitution processes.

These methods are optimized to enhance yield and minimize environmental impact by reducing the use of hazardous reagents.

The primary applications of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine are in pharmacology and medicinal chemistry. Its role as a dopamine uptake inhibitor positions it as a candidate for treating neurodegenerative disorders and psychiatric conditions. Furthermore, its interaction with calcium channels suggests potential applications in cardiovascular therapies .

Interaction studies have shown that this compound can influence various biochemical pathways. It has been observed to modulate neurotransmitter release and affect cellular signaling pathways related to calcium ion influx. These interactions are crucial for understanding its therapeutic mechanisms and potential side effects .

Several compounds share structural similarities with 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
FlunarizinePiperazine derivative with similar substitutionsKnown for its antihistamine properties
GBR-13069Contains similar methoxy groupsPotent dopamine uptake inhibitor
1-(2-(di-(4-Fluorophenyl)methoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazineAdditional propenyl substitutionEnhanced pharmacological profile

These comparisons highlight the uniqueness of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine in terms of its specific interactions and therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

5

Exact Mass

448.23261991 g/mol

Monoisotopic Mass

448.23261991 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VNS6D6QMEP

Wikipedia

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine

Dates

Modify: 2024-02-18

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